Pinosylvin Pinosylvin Pinosylvin is a pre-infectious stilbenoid toxin that is synthesized in plants during fungal infections, ozone-induced stress, and physical damage for example. It is a fungitoxin protecting the wood from fungal infection. It is present in the heartwood of Pinaceae and also found in Gnetum cleistostachyum.
Brand Name: Vulcanchem
CAS No.: 102-61-4
VCID: VC0093900
InChI: InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+
SMILES: C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

Pinosylvin

CAS No.: 102-61-4

Main Products

VCID: VC0093900

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

Pinosylvin - 102-61-4

CAS No. 102-61-4
Product Name Pinosylvin
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 5-[(E)-2-phenylethenyl]benzene-1,3-diol
Standard InChI InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+
Standard InChIKey YCVPRTHEGLPYPB-VOTSOKGWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
SMILES C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Canonical SMILES C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Description Pinosylvin is a pre-infectious stilbenoid toxin that is synthesized in plants during fungal infections, ozone-induced stress, and physical damage for example. It is a fungitoxin protecting the wood from fungal infection. It is present in the heartwood of Pinaceae and also found in Gnetum cleistostachyum.
Synonyms 3,5-dimethoxy-trans-stilbene
pinosylvin
pinosylvin, (E)-isome
Reference 1. Hovelstad H, Leirset I, Oyaas K, Fiksdahl A. Screening analyses of pinosylvin stilbenes, resin acids and lignans in Norwegian conifers. Molecules. 2006 Jan 31;11(1):103-14. doi: 10.3390/11010103. PMID: 17962750; PMCID: PMC6148674.

2. Lee SK, Lee HJ, Min HY, Park EJ, Lee KM, Ahn YH, Cho YJ, Pyee JH. Antibacterial and antifungal activity of pinosylvin, a constituent of pine. Fitoterapia. 2005 Mar;76(2):258-60. doi: 10.1016/j.fitote.2004.12.004. PMID: 15752644.

3. Yao CS, Lin M, Liu X, Wang YH. Stilbene derivatives from Gnetum cleistostachyum. J Asian Nat Prod Res. 2005 Apr;7(2):131-7. doi: 10.1080/10286020310001625102. PMID: 15621615.

4. Roupe KA, Yáñez JA, Teng XW, Davies NM. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats. J Pharm Pharmacol. 2006 Nov;58(11):1443-50. doi: 10.1211/jpp.58.11.0004. PMID: 17132206.

5. Schmitt B, Hölscher D, Schneider B. Variability of phenylpropanoid precursors in the biosynthesis of phenylphenalenones in Anigozanthos preissii. Phytochemistry. 2000 Feb;53(3):331-7. doi: 10.1016/s0031-9422(99)00544-0. PMID: 10703053.

6. Kita T, Imai S, Sawada H, Kumagai H, Seto H. The biosynthetic pathway of curcuminoid in turmeric (Curcuma longa) as revealed by 13C-labeled precursors. Biosci Biotechnol Biochem. 2008 Jul;72(7):1789-98. doi: 10.1271/bbb.80075. Epub 2008 Jul 7. PMID: 18603793.
PubChem Compound 5280457
Last Modified Nov 11 2021
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